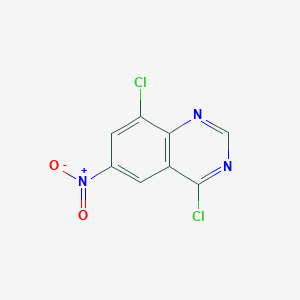
4,8-二氯-6-硝基喹唑啉
描述
4,8-Dichloro-6-nitroquinazoline is a compound with the molecular formula C8H3Cl2N3O2 . It is used as an intermediate in the preparation of anticancer agents and enzyme inhibitors .
Synthesis Analysis
The synthesis of a similar compound, 4,7-dichloro-6-nitroquinazoline, has been reported in the literature . It was prepared in an overall yield of 56.1% by a 3-step process (condensation, nitration, and chlorination) from 2-amino-4-chlorobenzoic acid .Molecular Structure Analysis
The molecular structure of 4,8-Dichloro-6-nitroquinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, with chlorine atoms at the 4 and 8 positions and a nitro group at the 6 position .Chemical Reactions Analysis
4,7-Dichloro-6-nitroquinazoline, a similar compound, is a highly reactive intermediate in the synthetic procedure of afatinib dimaleate, a tyrosine kinase inhibitor used for the treatment of non-small cell lung cancer .Physical And Chemical Properties Analysis
4,8-Dichloro-6-nitroquinazoline is a powder with a molecular weight of 244.04 g/mol . The storage temperature is 4 degrees Celsius .科学研究应用
抗氧化活性的分析方法
抗氧化剂的研究在各个科学领域中至关重要,包括食品工程、医学和药学。氧自由基吸收能力(ORAC)和铁还原抗氧化功率(FRAP)等分析方法对于确定化合物的抗氧化能力至关重要。这些方法依赖于分光光度法来评估显示抗氧化活性的化学反应,如果“4,8-二氯-6-硝基喹唑啉”具有抗氧化性质(Munteanu & Apetrei, 2021),这可能与研究相关。
氯喹及其衍生物
氯喹是与喹唑啉结构相关的化合物,除了其抗疟疾作用之外,还被探索用于治疗传染性和非传染性疾病。氯喹衍生物的研究突出了修改这些化合物以增强其治疗潜力的过程,这可能适用于对“4,8-二氯-6-硝基喹唑啉”进行研究(Njaria et al., 2015)。
医药化学中的8-羟基喹啉
8-羟基喹啉骨架因其显著的生物活性而受到关注,导致开发用于治疗危及生命的疾病的药物分子。这突显了通过合成修改来增强这类化合物药物潜力的重要性,这可能与修改“4,8-二氯-6-硝基喹唑啉”相关(Gupta et al., 2021)。
环境修复中的氧化还原中介体
酶和氧化还原中介体用于降解有机污染物,展示了化合物在环境科学中的应用。如果“4,8-二氯-6-硝基喹唑啉”显示出作为氧化还原中介体或在环境修复工作中具有潜力,这一研究途径可能适用(Husain & Husain, 2007)。
作用机制
Target of Action
It is known that quinazoline derivatives, such as afatinib, are tyrosine kinase inhibitors (tkis) that target egfr (epidermal growth factor receptor) and her2 (human epidermal growth factor receptor 2) .
Mode of Action
Similar compounds like afatinib, a 4-anilinoquinazoline, irreversibly bind to both egfr and her2 .
Biochemical Pathways
It is known that tkis like afatinib inhibit the tyrosine kinase activity of egfr and her2, thereby blocking downstream signaling pathways involved in cell proliferation and survival .
Result of Action
Tkis like afatinib are known to inhibit cell proliferation and induce apoptosis in cancer cells .
安全和危害
未来方向
生化分析
Biochemical Properties
4,8-Dichloro-6-nitroquinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with tyrosine kinases, a group of enzymes that play a crucial role in cell signaling and regulation. 4,8-Dichloro-6-nitroquinazoline acts as an inhibitor of tyrosine kinases, thereby modulating signal transduction pathways that are essential for cell growth and differentiation .
Additionally, 4,8-Dichloro-6-nitroquinazoline has been shown to interact with DNA and RNA, affecting the transcription and translation processes. This interaction can lead to changes in gene expression, further influencing cellular functions and metabolic pathways .
Cellular Effects
The effects of 4,8-Dichloro-6-nitroquinazoline on various types of cells and cellular processes are profound. It has been observed to inhibit cell proliferation and induce apoptosis in cancer cells. This is primarily due to its ability to interfere with cell signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway, which is often overactive in cancer cells .
Moreover, 4,8-Dichloro-6-nitroquinazoline affects cellular metabolism by altering the activity of key metabolic enzymes. It can lead to a reduction in ATP production, thereby affecting the energy balance within the cell. This compound also influences gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of 4,8-Dichloro-6-nitroquinazoline involves several key processes. It binds to the active site of tyrosine kinases, inhibiting their activity and preventing the phosphorylation of target proteins. This inhibition disrupts downstream signaling pathways, leading to altered cellular responses .
Furthermore, 4,8-Dichloro-6-nitroquinazoline can intercalate into DNA, causing structural changes that affect the binding of transcription factors and other regulatory proteins. This can result in changes in gene expression and subsequent cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,8-Dichloro-6-nitroquinazoline have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that 4,8-Dichloro-6-nitroquinazoline can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 4,8-Dichloro-6-nitroquinazoline vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without significant toxicity. At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing toxic effects .
Metabolic Pathways
4,8-Dichloro-6-nitroquinazoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of 4,8-Dichloro-6-nitroquinazoline within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects .
Subcellular Localization
The subcellular localization of 4,8-Dichloro-6-nitroquinazoline is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and transcription factors. It can also be found in the mitochondria, affecting mitochondrial function and energy production. The localization of 4,8-Dichloro-6-nitroquinazoline is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
属性
IUPAC Name |
4,8-dichloro-6-nitroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2N3O2/c9-6-2-4(13(14)15)1-5-7(6)11-3-12-8(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXYDVKZIBRRHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC=N2)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1565709-14-9 | |
| Record name | 4,8-dichloro-6-nitroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







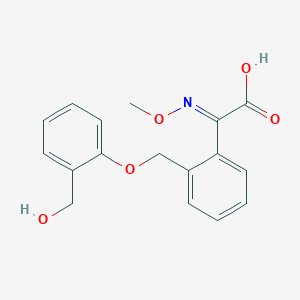




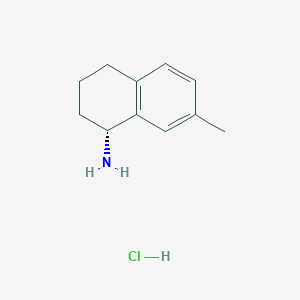

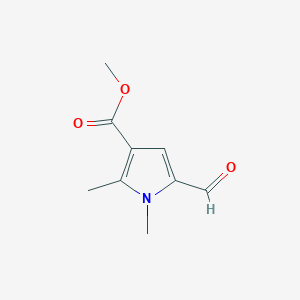
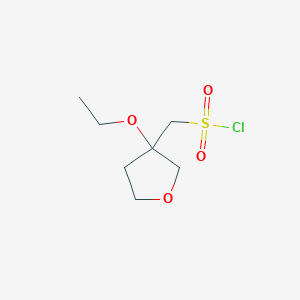
![Methyl 2-{2-[(tert-butoxy)methyl]phenyl}acetate](/img/structure/B1434819.png)